molecular formula C6H12N2O B576083 2-Butenamide,4-(dimethylamino)-(9CI) CAS No. 193404-79-4

2-Butenamide,4-(dimethylamino)-(9CI)

Cat. No.: B576083
CAS No.: 193404-79-4
M. Wt: 128.175
InChI Key: YLUGQOCWOPDIMD-UHFFFAOYSA-N
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Description

2-Butenamide,4-(dimethylamino)-(9CI) is a chemical compound that serves as a valuable intermediate and backbone structure in organic synthesis and medicinal chemistry research. This butenamide derivative is characterized by its dimethylamino functional group, a feature commonly explored in the development of more complex, biologically active molecules. Scientific literature indicates that closely related structural analogs, such as those incorporating this core, have been investigated as key intermediates in the synthesis of irreversible kinase inhibitors . For instance, the compound Neratinib (HKI-272), an approved tyrosine kinase inhibitor, contains the 4-(dimethylamino)-2-butenamide moiety as part of its structure, which is critical for its mechanism of action as an irreversible inhibitor of the HER2 and EGFR kinases . This underscores the potential research utility of the 2-Butenamide,4-(dimethylamino)-(9CI) scaffold in the design and development of novel therapeutic agents, particularly in the field of oncology. Researchers may utilize this compound as a building block for constructing advanced molecular entities aimed at targeting specific enzymatic pathways. Its application is strictly confined to non-clinical laboratory investigations.

Properties

CAS No.

193404-79-4

Molecular Formula

C6H12N2O

Molecular Weight

128.175

IUPAC Name

4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C6H12N2O/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3,(H2,7,9)

InChI Key

YLUGQOCWOPDIMD-UHFFFAOYSA-N

SMILES

CN(C)CC=CC(=O)N

Synonyms

2-Butenamide,4-(dimethylamino)-(9CI)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : DMF or tetrahydrofuran (THF) facilitates solubility of reactants.

  • Temperature : Maintaining temperatures below 15°C minimizes side reactions.

  • Workup : Filtration removes urea byproducts (e.g., dicyclohexylurea), and aqueous washing ensures high purity.

Table 1: Cyanoacetamide Synthesis Parameters

SubstrateCoupling AgentSolventTemperature (°C)Yield (%)Purity (%)
3-Chloro-4-fluoroanilineDCCDMF10–159497.5
2,4-Dichloro-5-methoxyanilineDICTHF75–797996.7

Condensation to Enaminonitrile Intermediates

The cyanoacetamide intermediate undergoes condensation with substituted anilines in the presence of trialkylorthoformates to form enaminonitriles. For instance, (3-chloro-4-fluoro)-2-cyanoacetamide reacts with 4-bromo-3-ethoxyaniline hydrochloride in isopropanol using triethylorthoformate at 72°C for 10 hours, yielding 4-bromo-3-ethoxyanilino-(N-3-chloro-4-fluorophenyl)-2-cyano-2-propenamide (70% yield). This step establishes the α,β-unsaturated nitrile framework critical for subsequent cyclization.

Key Considerations

  • Catalyst : Triethylorthoformate acts as a dehydrating agent, promoting imine formation.

  • Solvent Effects : Polar aprotic solvents (e.g., isopropanol) enhance reaction rates compared to nonpolar alternatives.

Cyclization to the Quinazoline Core

The enaminonitrile intermediate undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to form the quinazoline scaffold. A suspension of 4-bromo-3-ethoxyanilino-(N-3-chloro-4-fluorophenyl)-2-cyano-2-propenamide in acetonitrile and methanol reacts with POCl₃ at 80–82°C for 24 hours, yielding 6-bromo-[7-ethoxy-4-(3-chloro-4-fluorophenyl)amino]-3-quinolinecarbonitrile with 84% yield. The reaction proceeds via electrophilic aromatic substitution, followed by intramolecular cyclization.

Table 2: Cyclization Reaction Parameters

IntermediateSolventPOCl₃ (equiv)Temperature (°C)Time (h)Yield (%)
4-Bromo-3-ethoxyanilino-propenamideAcetonitrile2.180–822484
4-Bromo-3-ethoxyanilino-propenamideToluene2.1105–1081672

Scalability and Industrial Adaptations

Large-scale synthesis (e.g., 1 kg batches) employs continuous filtration and temperature-controlled reactors to maintain consistency. For example, using toluene as a solvent reduces viscosity, facilitating efficient mixing and heat transfer during cyclization .

Chemical Reactions Analysis

2-Butenamide, 4-(dimethylamino)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Butenamide, 4-(dimethylamino)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butenamide, 4-(dimethylamino)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • 4-(Dimethylamino) Substitution: The dimethylamino group at the 4-position distinguishes this compound from analogs with substitutions at other positions (e.g., 2-(dimethylamino) ethyl methacrylate in ). The 4-position optimizes electronic effects, enhancing resonance stabilization and intermolecular interactions .
  • Butenamide Backbone: Compared to esters (e.g., ethyl 4-(dimethylamino) benzoate) or carbamates (e.g., aminocarb in ), the butenamide group offers greater hydrolytic stability and hydrogen-bonding capacity.
Structural Analogs:
Compound Name Molecular Formula Key Substituents Application/Activity Reference
Pelitinib (EKB-569) C₂₄H₂₃ClFN₅O₂ Quinolinyl, ethoxy, cyano groups Anticancer (tyrosine kinase inhibitor)
Polymorph α (p-toluenesulfonate) C₂₈H₃₃ClFN₅O₆S p-Toluenesulfonate, tetrahydrofuran-3-yl Stable pharmaceutical formulation
Pregnane-2-butenamide derivatives C₂₈H₄₆N₂O₂ Pregnane skeleton, methyl groups Potential steroid-like activity
4-(Dimethylamino)-3-methylphenyl methylcarbamate C₁₁H₁₅N₂O₂ Carbamate group, 3-methyl substituent Pesticidal (insecticide)

Physical and Chemical Properties

Solubility and Stability:
  • 2-Butenamide,4-(dimethylamino)-(9CI) Derivatives: Exhibit enhanced solubility in polar solvents due to the dimethylamino group. For example, Pelitinib’s hydrochloride salt () shows improved crystallinity and stability under acidic conditions .
  • Comparison with Esters: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, attributed to the para-substitution’s electronic effects .
Thermal Stability:
  • The polymorph α crystal form of a butenamide p-toluenesulfonate derivative () displays a melting point >200°C and resistance to degradation under high temperatures and light, outperforming non-crystalline analogs .
Anticancer Activity:
  • Pelitinib (EKB-569): A derivative of 4-(dimethylamino)-2-butenamide, inhibits epidermal growth factor receptor (EGFR) with an IC₅₀ of 1.2 nM. The dimethylamino group enhances binding affinity to the kinase domain .
Neuromuscular Effects:
  • In vitro studies () highlight that dimethylamino-substituted hydrazones (e.g., pyrrole-2-carbaldehyde derivatives) induce ileal contractions at 0.48 Hz frequency, suggesting structural analogs with bulkier substituents (e.g., pregnane derivatives) may exhibit reduced motility effects .
Reactivity in Polymer Systems:
  • Ethyl 4-(dimethylamino) benzoate achieves a 92% degree of conversion in resin cements, outperforming 2-(dimethylamino) ethyl methacrylate (78%). This underscores the importance of substitution position on reactivity .

Q & A

Q. Impact on Efficacy :

  • Maleate Salts : Form I exhibits higher solubility (25 mg/mL vs. 12 mg/mL for Form II) and improved oral bioavailability in preclinical models .

How is 2-Butenamide,4-(dimethylamino)-(9CI) evaluated in disease models such as cancer or myocardial hypertrophy?

Advanced
Biological evaluation strategies include:

  • In Vitro Assays :
    • EGFR kinase inhibition assays (IC₅₀ determination).
    • Cell viability tests (e.g., MTT assay in A431 carcinoma cells) .
  • In Vivo Models :
    • Xenograft mouse models for antitumor efficacy (dose: 10–50 mg/kg, oral).
    • Pressure-overload-induced myocardial hypertrophy in rodents to assess CDC20-mediated autophagy modulation .

Q. Key Parameters :

Model Endpoint Outcome
XenograftTumor volume reduction60–70% inhibition at 50 mg/kg
Myocardial HypertrophyLeft ventricular mass index25% reduction vs. control

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